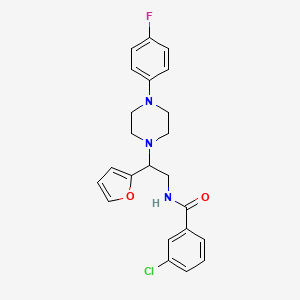
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a piperazine ring bearing a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a 4-fluorophenyl group through nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with a 3-chlorobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key pharmacophores that enable binding to these targets, modulating their activity and leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 3-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
- 3-chloro-N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
Uniqueness
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic properties and biological activity compared to its chloro- and bromo-substituted analogs.
生物活性
3-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Structural Overview
The compound features a benzamide core with several functional groups:
- Chloro group : Enhances lipophilicity and biological activity.
- Piperazine ring : Known for modulating receptor activity.
- Furan moiety : Associated with various biological properties including antimicrobial and anticancer activities.
1. Tyrosinase Inhibition
Research indicates that this compound acts as an inhibitor of tyrosinase , an enzyme critical in melanin production. A preliminary assay using tyrosinase from Agaricus bisporus demonstrated that the compound effectively inhibits this enzyme, suggesting potential applications in treating hyperpigmentation disorders .
2. Histone Deacetylase (HDAC) Inhibition
The compound has also been studied for its ability to inhibit histone deacetylases (HDACs) , which are important targets in cancer therapy. A series of related compounds were synthesized and evaluated, showing promising antitumor properties with one derivative exhibiting an IC50 of 0.165 μM against HDAC .
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Tyrosinase | Not specified | |
| HDAC Inhibition | HDAC | 0.165 μM | |
| Antimicrobial Activity | Various Bacteria | MIC 64 μg/mL |
Case Study 1: Antimicrobial Properties
A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 64 μg/mL for one derivative, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of the compound could induce apoptosis in cancer cell lines. One study reported significant tumor growth inhibition in xenograft models, suggesting that compounds with similar structures could serve as effective anticancer agents .
属性
IUPAC Name |
3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c24-18-4-1-3-17(15-18)23(29)26-16-21(22-5-2-14-30-22)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h1-9,14-15,21H,10-13,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJNABXLBYXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














